molecular formula C10H10N2 B14701105 Phenyl(prop-2-en-1-yl)cyanamide CAS No. 20914-24-3

Phenyl(prop-2-en-1-yl)cyanamide

Cat. No.: B14701105
CAS No.: 20914-24-3
M. Wt: 158.20 g/mol
InChI Key: PNQLYIFENTZQJB-UHFFFAOYSA-N
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Description

Phenyl(prop-2-en-1-yl)cyanamide is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a cyanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyanamide under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl(prop-2-en-1-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(prop-2-en-1-yl)cyanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their pharmacological potential.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl(prop-2-en-1-yl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Phenyl(prop-2-en-1-yl)cyanamide is unique due to the combination of its phenyl, prop-2-en-1-yl, and cyanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

20914-24-3

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

phenyl(prop-2-enyl)cyanamide

InChI

InChI=1S/C10H10N2/c1-2-8-12(9-11)10-6-4-3-5-7-10/h2-7H,1,8H2

InChI Key

PNQLYIFENTZQJB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C#N)C1=CC=CC=C1

Origin of Product

United States

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